molecular formula C10H21N3O B13931523 Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-

Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-

Cat. No.: B13931523
M. Wt: 199.29 g/mol
InChI Key: KFNUATMLRHMLTC-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- is a complex organic compound with a unique structure that includes a piperazine ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents, such as:

  • Ethanone, 1-[4-(1-methyl-2-propenyl)phenyl]-
  • Ethanone, 1-[4-(2-methylpropyl)phenyl]-
  • Ethanone, 1-[4-(2-fluorophenoxy)phenyl]-

Uniqueness

What sets Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- is a compound with significant potential in pharmacological applications, particularly due to its structural characteristics and biological activities. This article provides an in-depth exploration of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by a piperazine ring and an ethanone group, which contribute to its biological activity. The structural formula can be summarized as follows:

  • Chemical Name: Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-
  • Molecular Formula: C12H18N2O
  • Molecular Weight: 206.29 g/mol

Preliminary studies indicate that Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- may function as a modulator of various neurochemical pathways. Its interaction with the UNC-51-like kinase 1 (ULK1) has been highlighted in research, suggesting its role in autophagy regulation. The compound has demonstrated an EC50 of 18.94 nM for ULK1 activation, indicating potent biological activity in cellular models .

Anticancer Properties

Research has shown that this compound can induce cell death in cancer cells through mechanisms involving both autophagy and apoptosis. In MDA-MB-231 breast cancer cells, treatment with the compound resulted in:

  • Upregulation of Beclin-1 : A key protein involved in autophagy.
  • Increased levels of LC3-I and LC3-II : Indicators of autophagic activity.
  • Degradation of p62 : A marker for autophagic flux.

The compound exhibited an IC50 value of 1.66 µM for inducing cell death .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. It may exert effects similar to other piperazine derivatives known for their antipsychotic properties. Further research is necessary to elucidate its specific targets within the central nervous system.

Data Table: Comparative Biological Activity

Compound NameBiological ActivityEC50/IC50 ValuesMechanism
Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-Anticancer (TNBC)EC50 = 18.94 nM (ULK1), IC50 = 1.66 µM (cell death)Autophagy and apoptosis
LYN-1604 hydrochlorideAnticancer (TNBC)EC50 = 18.94 nM (ULK1)Autophagy induction
DuloxetineAntidepressantEC50 = Not specifiedSerotonin-norepinephrine reuptake inhibitor
VenlafaxineAntidepressantEC50 = Not specifiedSerotonin-norepinephrine reuptake inhibitor

Study on Triple-Negative Breast Cancer (TNBC)

In a recent study involving MDA-MB-231 cells treated with Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-, researchers observed significant tumor growth inhibition in xenograft models. The study highlighted the compound's ability to modulate pathways associated with cancer cell survival and proliferation .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of the compound in animal models. Preliminary results indicated potential anxiolytic effects, warranting further exploration into its therapeutic applications for anxiety disorders.

Properties

IUPAC Name

1-[4-(2-amino-2-methylpropyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-9(14)13-6-4-12(5-7-13)8-10(2,3)11/h4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNUATMLRHMLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(C)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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